Cas no 1349718-70-2 ((4-(2-(METHYLTHIO)PYRIMIDIN-5-YL)PHENYL)METHANOL)

(4-(2-(メチルチオ)ピリミジン-5-イル)フェニル)メタノールは、有機合成中間体として重要な化合物です。分子構造中のピリミジン環とベンゼン環が結合した特徴的な骨格を持ち、医薬品や農薬の開発において有用な中間体として活用されます。特に、チオエーテル基(-SMe)とヒドロキシメチル基(-CH2OH)の官能基を有するため、さらなる誘導体合成のための修飾点として優れた反応性を示します。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用可能です。

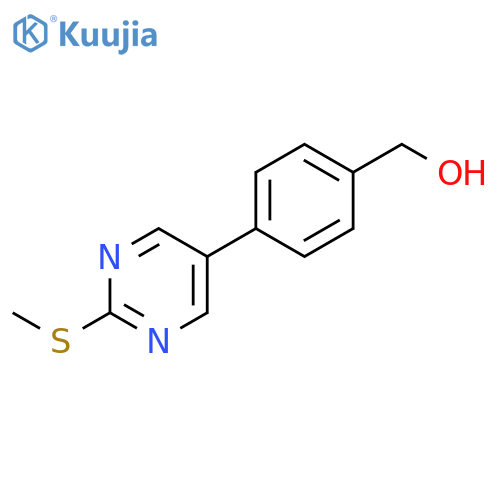

1349718-70-2 structure

商品名:(4-(2-(METHYLTHIO)PYRIMIDIN-5-YL)PHENYL)METHANOL

CAS番号:1349718-70-2

MF:C12H12N2OS

メガワット:232.301481246948

CID:5188729

(4-(2-(METHYLTHIO)PYRIMIDIN-5-YL)PHENYL)METHANOL 化学的及び物理的性質

名前と識別子

-

- (4-(2-(METHYLTHIO)PYRIMIDIN-5-YL)PHENYL)METHANOL

- Benzenemethanol, 4-[2-(methylthio)-5-pyrimidinyl]-

-

- インチ: 1S/C12H12N2OS/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3

- InChIKey: OUNZVYQKAQCUJZ-UHFFFAOYSA-N

- ほほえんだ: C1(CO)=CC=C(C2=CN=C(SC)N=C2)C=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

(4-(2-(METHYLTHIO)PYRIMIDIN-5-YL)PHENYL)METHANOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590830-1g |

(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol |

1349718-70-2 | 97% | 1g |

¥2982.0 | 2023-04-10 | |

| Chemenu | CM380948-1g |

{4-[2-(methylsulfanyl)pyrimidin-5-yl]phenyl}methanol |

1349718-70-2 | 95%+ | 1g |

$477 | 2023-03-18 |

(4-(2-(METHYLTHIO)PYRIMIDIN-5-YL)PHENYL)METHANOL 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1349718-70-2 ((4-(2-(METHYLTHIO)PYRIMIDIN-5-YL)PHENYL)METHANOL) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量